molecular formula C13H10N2S B11880587 5-Methyl-2-(quinolin-5-yl)thiazole

5-Methyl-2-(quinolin-5-yl)thiazole

Cat. No.: B11880587
M. Wt: 226.30 g/mol
InChI Key: ZMESWJGDSWNCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(quinolin-5-yl)thiazole is a heterocyclic compound that features both a thiazole ring and a quinoline moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Quinoline derivatives have been extensively studied for their pharmacological potential, particularly in the treatment of malaria and cancer . The combination of these two structures in this compound makes it a compound of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 5-Methyl-2-(quinolin-5-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a quinoline derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as tetrahydrofuran or methylene chloride . Industrial production methods may utilize similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

5-Methyl-2-(quinolin-5-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or thiazole sulfoxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or thiazole rings, depending on the reagents and conditions used.

Scientific Research Applications

5-Methyl-2-(quinolin-5-yl)thiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(quinolin-5-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-methyl-2-quinolin-5-yl-1,3-thiazole

InChI

InChI=1S/C13H10N2S/c1-9-8-15-13(16-9)11-4-2-6-12-10(11)5-3-7-14-12/h2-8H,1H3

InChI Key

ZMESWJGDSWNCRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.